4-(4-Bromophenyl)isoquinoline
Overview
Description
4-(4-Bromophenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds. This compound features a bromine atom attached to a phenyl ring, which is further connected to an isoquinoline structure. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)isoquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-phenyl-isoquinoline.
Substitution: Formation of 4-(4-substituted phenyl)-isoquinoline derivatives.
Scientific Research Applications
4-(4-Bromophenyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby disrupting their function and leading to cell death .
Comparison with Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenyl isocyanate
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Comparison: 4-(4-Bromophenyl)isoquinoline is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives. While compounds like 4-Bromophenylacetic acid and 4-Bromophenyl isocyanate are primarily used in different types of chemical reactions and applications, this compound’s isoquinoline structure makes it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
4-(4-bromophenyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGBBICLBGVZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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